molecular formula C14H14N6S B4780360 [(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE

[(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE

Cat. No.: B4780360
M. Wt: 298.37 g/mol
InChI Key: YEHKGMLFLMTBOX-KKKMGPSGSA-N
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Description

[(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is a complex organic compound characterized by its unique triazole and hydrazino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-3-phenyl-2-propenylidene hydrazine with a triazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature regulation to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may utilize self-propagating high-temperature synthesis (SHS), a method known for its energy efficiency and minimal environmental impact . SHS involves exothermic combustion reactions that produce the compound in a highly controlled manner, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the cyanide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted triazoles, hydrazones, and cyanides, depending on the specific reagents and conditions used.

Scientific Research Applications

[(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism by which [(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE: shares similarities with other triazole derivatives and hydrazones.

    This compound: is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions and its potential applications across multiple scientific disciplines. Its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[5-[2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6S/c1-11(7-8-12-5-3-2-4-6-12)17-18-13-16-14(20-19-13)21-10-9-15/h2-8H,10H2,1H3,(H2,16,18,19,20)/b8-7+,17-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHKGMLFLMTBOX-KKKMGPSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=NN1)SCC#N)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NNC1=NC(=NN1)SCC#N)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE
Reactant of Route 2
[(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE
Reactant of Route 3
Reactant of Route 3
[(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE
Reactant of Route 4
[(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE
Reactant of Route 5
[(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE
Reactant of Route 6
[(5-{2-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE

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